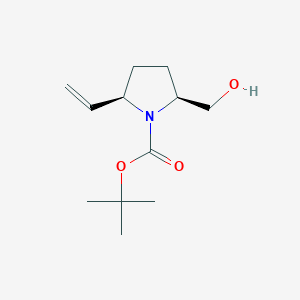

cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine

CAS No.:

Cat. No.: VC13767944

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO3 |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl (2R,5S)-2-ethenyl-5-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1 |

| Standard InChI Key | BLXUQZXRGQGITM-UWVGGRQHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1C=C)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C=C)CO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring with three distinct substituents:

-

Boc group: A tert-butoxycarbonyl moiety at the 1-position, which protects the amine during synthetic manipulations.

-

Hydroxymethyl group: A –CH₂OH substituent at the 2-position, enabling hydrogen bonding and further functionalization .

-

Vinyl group: A CH₂=CH– group at the 5-position, offering sites for cross-coupling or polymerization reactions.

The cis configuration ensures that the hydroxymethyl and vinyl groups reside on the same face of the pyrrolidine ring, influencing its stereochemical interactions in catalytic or biological systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₃ | |

| Molecular Weight | 227.30 g/mol | |

| IUPAC Name | tert-butyl (2R,5S)-2-(hydroxymethyl)-5-vinylpyrrolidine-1-carboxylate | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Synthetic Methodologies

Amino Acid Derivatives

Reactivity and Applications

Hydroxymethyl Group

The –CH₂OH group participates in:

-

Etherification: Williamson reactions with alkyl halides.

-

Oxidation: Conversion to aldehydes or carboxylic acids using TEMPO or KMnO₄.

-

Protection: Silylation or acetylation to prevent unwanted side reactions .

Vinyl Group

The CH₂=CH– moiety enables:

-

Cycloadditions: Diels-Alder reactions with dienophiles.

-

Hydrofunctionalization: Hydroboration or hydroamination to introduce amines or boronic esters.

Pharmaceutical Relevance

While direct studies on cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine are scarce, related pyrrolidines exhibit:

-

Enzyme Inhibition: Proline-based inhibitors target proteases and kinases.

-

Ligand Design: Chiral pyrrolidines act as phosphine ligands in asymmetric catalysis, as seen in Trost’s binuclear zinc catalyst 29 .

Table 2: Comparative Biological Activities of Pyrrolidine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 29 (Trost’s catalyst) | Asymmetric cycloadditions | |

| 87 (Phosphoramidite ligand) | [3 + 2] Cycloadditions | |

| 77 (Biocatalyzed pyrrolidine) | Antioxidant properties |

Challenges and Future Directions

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume